molecular formula C54H42O4P4 B14058822 ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide)

((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide)

Cat. No.: B14058822
M. Wt: 878.8 g/mol
InChI Key: QRTAVXUHCOSWGW-UHFFFAOYSA-N
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Description

((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C54H42O4P4 and a molecular weight of 878.8 g/mol . This compound is known for its unique structure, which includes multiple phosphine oxide groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) typically involves the reaction of phosphine derivatives with benzene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while reduction reactions may produce simpler phosphine compounds .

Scientific Research Applications

Chemistry

In chemistry, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. It is also employed in catalysis, where it acts as a catalyst or co-catalyst in various organic reactions .

Biology and Medicine

In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its role in imaging and diagnostic applications .

Industry

Industrially, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism by which ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) exerts its effects involves its ability to interact with various molecular targets through coordination bonds. The phosphine oxide groups can form stable complexes with metal ions, facilitating catalytic processes and enhancing the stability of the resulting compounds . The pathways involved often include coordination chemistry and redox reactions, which are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) stands out due to its multiple phosphine oxide groups, which provide enhanced coordination capabilities and reactivity. This makes it a versatile compound in various chemical and industrial applications, offering unique advantages over simpler phosphine derivatives .

Properties

Molecular Formula

C54H42O4P4

Molecular Weight

878.8 g/mol

IUPAC Name

1-bis(4-diphenylphosphorylphenyl)phosphoryl-4-diphenylphosphorylbenzene

InChI

InChI=1S/C54H42O4P4/c55-59(43-19-7-1-8-20-43,44-21-9-2-10-22-44)49-31-37-52(38-32-49)62(58,53-39-33-50(34-40-53)60(56,45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)61(57,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H

InChI Key

QRTAVXUHCOSWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)P(=O)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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